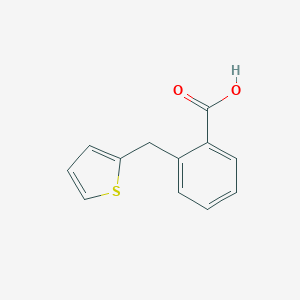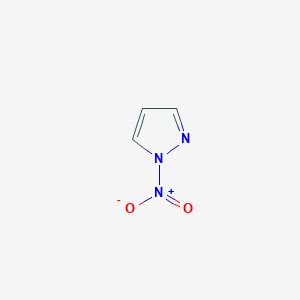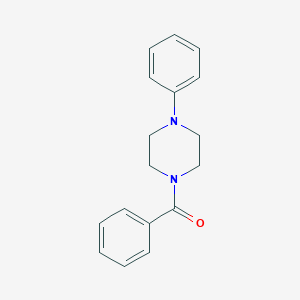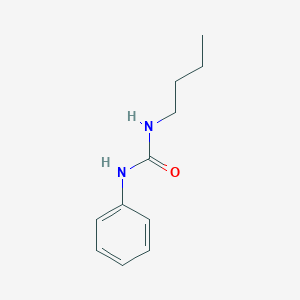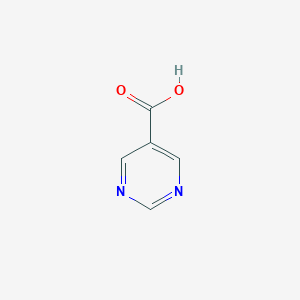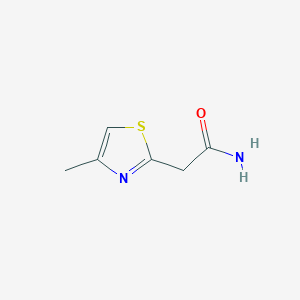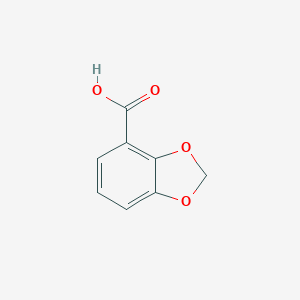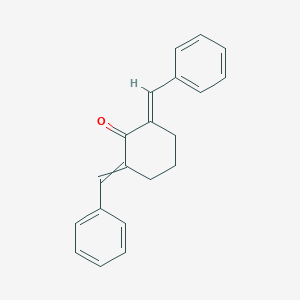![molecular formula C10H8N4 B188971 Propanedinitrile, [(4-methylphenyl)hydrazono]- CAS No. 40257-94-1](/img/structure/B188971.png)
Propanedinitrile, [(4-methylphenyl)hydrazono]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, [(4-methylphenyl)hydrazono]-, also known as PMH, is a chemical compound that has been extensively studied for its potential applications in scientific research. PMH is a hydrazone derivative that has been synthesized using various methods and has shown promising results in several areas of research.
Wirkmechanismus
Propanedinitrile, [(4-methylphenyl)hydrazono]- exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of proteases, kinases, and hydrolases. Propanedinitrile, [(4-methylphenyl)hydrazono]- also disrupts protein-protein interactions, which are essential for many cellular processes.
Biochemical and Physiological Effects:
Propanedinitrile, [(4-methylphenyl)hydrazono]- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of pro-inflammatory cytokines. Propanedinitrile, [(4-methylphenyl)hydrazono]- has also been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Propanedinitrile, [(4-methylphenyl)hydrazono]- has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Propanedinitrile, [(4-methylphenyl)hydrazono]- is also stable and can be stored for long periods. However, Propanedinitrile, [(4-methylphenyl)hydrazono]- has some limitations, including its toxicity and potential side effects. It is important to use appropriate safety precautions when working with Propanedinitrile, [(4-methylphenyl)hydrazono]-.
Zukünftige Richtungen
There are several future directions for the study of Propanedinitrile, [(4-methylphenyl)hydrazono]-. It has the potential to be used in the development of new drugs for the treatment of cancer, viral infections, and neurological disorders. Propanedinitrile, [(4-methylphenyl)hydrazono]- can also be used in the study of enzyme inhibition and protein-protein interactions. Further research is needed to fully understand the mechanism of action of Propanedinitrile, [(4-methylphenyl)hydrazono]- and its potential applications in scientific research.
Conclusion:
In conclusion, Propanedinitrile, [(4-methylphenyl)hydrazono]- is a promising compound that has been extensively studied for its potential applications in scientific research. It has shown anticancer, antiviral, and antimicrobial properties, and has been used in the development of new drugs. Propanedinitrile, [(4-methylphenyl)hydrazono]- has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the potential of Propanedinitrile, [(4-methylphenyl)hydrazono]- in scientific research.
Synthesemethoden
Propanedinitrile, [(4-methylphenyl)hydrazono]- can be synthesized using several methods, including the reaction between 4-methylphenylhydrazine and malononitrile, or the reaction between 4-methylbenzaldehyde and hydrazine hydrate in the presence of cyanogen bromide. These methods have been optimized to produce high yields of Propanedinitrile, [(4-methylphenyl)hydrazono]- and are widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, [(4-methylphenyl)hydrazono]- has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antiviral, and antimicrobial properties. Propanedinitrile, [(4-methylphenyl)hydrazono]- has been used in the development of new drugs for the treatment of cancer and viral infections. It has also been used in the study of enzyme inhibition and protein-protein interactions.
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)hydrazinylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-8-2-4-9(5-3-8)13-14-10(6-11)7-12/h2-5,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZCLDAHBYABA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355885 |
Source


|
| Record name | Propanedinitrile, [(4-methylphenyl)hydrazono]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedinitrile, [(4-methylphenyl)hydrazono]- | |
CAS RN |
40257-94-1 |
Source


|
| Record name | Propanedinitrile, [(4-methylphenyl)hydrazono]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)
![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)
